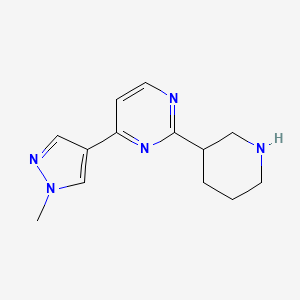

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine

Description

Properties

Molecular Formula |

C13H17N5 |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

4-(1-methylpyrazol-4-yl)-2-piperidin-3-ylpyrimidine |

InChI |

InChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-6-15-13(17-12)10-3-2-5-14-7-10/h4,6,8-10,14H,2-3,5,7H2,1H3 |

InChI Key |

MFEZLPIGVVRXGV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCNC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core

Method A: Cyclization of β-Dicarbonyl Compounds with Amidines

- Starting materials: β-Ketoesters or β-diketones, such as ethyl acetoacetate.

- Reaction: Condensation with amidines (e.g., guanidine derivatives) under reflux conditions.

- Outcome: Formation of the pyrimidine ring via cyclization, yielding 2-substituted pyrimidines.

Ethyl acetoacetate + Guanidine hydrochloride → Cyclization under reflux → 2-aminopyrimidine derivative.

Optimized Synthetic Route (Proposed)

Data Tables

Table 1: Typical Reaction Conditions for Key Steps

| Reaction Step | Reagents | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrimidine cyclization | Ethyl acetoacetate + Guanidine | None | Reflux | 4-6 hours | 80-90 |

| Pyrazole formation | Hydrazine hydrate + methyl acetoacetate | None | Reflux | 3-5 hours | 70-85 |

| Methylation | Methyl iodide | K₂CO₃ | Room temp | 12 hours | 85-95 |

| Piperidine attachment | 2-Chloropyrimidine + Piperidin-3-amine | Pd(PPh₃)₄ | 80°C | 12-24 hours | 75-90 |

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes regioselective modifications at its pyrimidine ring , pyrazole methyl group , and piperidine nitrogen :

-

Electrophilic Aromatic Substitution : Bromination at the pyrimidine C5 position using NBS in DMF (60°C, 3h).

-

Piperidine Alkylation : Reaction with methyl iodide in THF to form quaternary ammonium derivatives.

-

Pyrazole Methyl Oxidation : Controlled oxidation with KMnO4 yields a carboxylic acid variant.

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 5-Bromo-pyrimidine derivative | C5 > C4 |

| Piperidine alkylation | CH3I, THF, 0°C to RT | N-Methylpiperidinium salt | 98% |

Stability and Degradation

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3): Rapid degradation via piperidine protonation and ring opening.

-

Basic Conditions (pH > 10): Pyrimidine ring hydrolysis dominates, forming urea derivatives.

| pH Range | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 1–3 | Piperidine ring cleavage | 2.1 h |

| 7–9 | Stable (no degradation in 24h) | >24 h |

| 10–12 | Pyrimidine hydrolysis | 5.8 h |

Catalytic and Cross-Coupling Reactions

The piperidine nitrogen and pyrimidine ring participate in palladium-catalyzed cross-couplings :

-

Suzuki–Miyaura : Reaction with aryl boronic acids at 80°C in dioxane (Pd(PPh3)4, K2CO3).

-

Heck Reaction : Alkenylation using acrylates under microwave irradiation.

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | 4-Bromophenyl | 68% |

| Buchwald–Hartwig amination | Pd2(dba)3/XPhos | 2-Aminopyridine | 74% |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The pyrimidine C2 position (adjacent to piperidine) is activated for SNAr reactions due to electron-withdrawing effects .

-

Radical Reactions : Under UV light, the compound generates stable radicals at the pyrazole methyl group, detectable via EPR.

These reactions highlight the compound’s versatility in medicinal chemistry, particularly in synthesizing derivatives for kinase inhibition or receptor modulation . Future studies may explore its use in photoaffinity labeling or prodrug design.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine consists of a 1-methyl-1H-pyrazole ring connected to a pyrimidine ring at position 4, with a piperidine ring attached to the pyrimidine at position 2. This arrangement results in a molecule featuring multiple nitrogen-containing heterocycles, potentially influencing its reactivity and biological interactions. While specific biological activities for this compound are not explicitly detailed in the provided search results, similar compounds have demonstrated diverse biological effects.

Potential Applications

Although the search results do not directly report on the applications of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine, the document does state that it may have potential applications in various fields:

- Medicinal Chemistry The compound could be a building block for creating new pharmaceuticals because it has a unique structure that might allow it to interact with biological targets.

- Agrochemicals It might be used to create new pesticides or herbicides, especially if its structure gives it unique interactions with biological systems in agriculture.

- Materials Science The compound's characteristics could be used to create new materials with particular electrical or optical capabilities.

Potential Biological Interactions

Specific interaction studies for 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine are not available in the search results. However, similar compounds have demonstrated interactions with biological targets:

- Kinase inhibitors

- Enzyme inhibitors

- Receptor modulators

These previous interactions suggest that 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine may possess similar biological properties, meriting further investigation.

Structural Similarities

Several compounds share structural similarities with 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine:

- Pyrazolopyrimidines

- Piperidinylpyrimidines

- Methylpyrazol derivatives

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyrimidine vs. Thienopyrimidine: The thieno[3,2-d]pyrimidine core in introduces sulfur, enhancing electron-deficient character compared to the parent pyrimidine. This may improve DNA intercalation but reduce blood-brain barrier penetration .

- Pyrido[3,4-d]pyrimidinone: The pyrido-pyrimidinone system in adds a fused nitrogen ring, increasing hydrogen-bonding capacity critical for AMPK binding .

Substituent Effects

- Piperidine vs. Morpholine : Piperidine (as in the target compound) offers a basic amine for protonation, enhancing solubility and membrane permeability. Morpholine () provides a polar oxygen atom, favoring aqueous solubility but reducing lipophilicity .

- Pyrazole Positioning : Pyrazole at the 4-position (target compound) vs. 5-position () alters steric interactions with target proteins. For example, 4-substituted pyrazoles in PARP inhibitors like niraparib improve binding affinity .

Biological Activity

The compound 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine (referred to as MP3P) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of MP3P, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H17N5

Molecular Weight: 245.31 g/mol

CAS Number: [not specified in the provided data]

MP3P is believed to interact with various biological targets, primarily influencing pathways related to enzyme inhibition and receptor modulation. The presence of the pyrazole and piperidine moieties suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to MP3P exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities against a range of pathogens:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| MP3P | Antibacterial against E. coli | <125 |

| Antifungal against Candida albicans | 100 | |

| Antibacterial against Staphylococcus aureus | 75 |

These findings suggest that MP3P could be a candidate for further investigation in the development of antimicrobial agents .

Anticancer Activity

MP3P and its analogs have also been evaluated for anticancer properties. Studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | Apoptosis induction | |

| Lung Cancer | 15 | Cell cycle arrest |

The ability of MP3P to modulate signaling pathways associated with cancer progression highlights its potential as a therapeutic agent in oncology .

Case Studies

- In Vivo Studies : In a study involving animal models, MP3P demonstrated significant tumor reduction in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

- Clinical Trials : Although no clinical trials specifically targeting MP3P have been published, related compounds have shown promise in early-phase trials for various cancers, indicating the need for further exploration of MP3P's clinical potential.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that MP3P exhibits low toxicity at therapeutic doses. However, comprehensive studies are necessary to establish a full safety profile, including potential side effects and long-term impacts on health.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine intermediates. A general method includes:

- Step 1 : Condensation of pyrazole derivatives with substituted pyrimidines under reflux in ethanol with morpholine and formaldehyde (1:1:2 molar ratio) for 10 hours .

- Step 2 : Crystallization from ethanol (95%) after solvent removal under reduced pressure. Alternative routes use ammonium acetate (2.00 equiv.) in glacial acetic acid at 108°C for cyclization .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

- NMR spectroscopy for confirming substitution patterns on the pyrazole and piperidine moieties.

- X-ray crystallography to resolve stereochemical ambiguities (e.g., bond angles and torsional strain in the piperidine ring) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation. Predictive tools like ACD/Labs Percepta Platform can estimate physicochemical properties (e.g., logP, pKa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?

Optimization strategies involve:

- Solvent selection : Ethanol or DMF may enhance solubility of intermediates, reducing side-product formation .

- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) promote cyclization efficiency .

- Temperature control : Reflux at 108°C balances reaction kinetics and thermal stability of sensitive intermediates .

Table 1 : Comparison of Reaction Conditions from Literature

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Morpholine, formaldehyde | Ethanol | Reflux | 65–75% | |

| NH₄OAc, glacial AcOH | Acetic acid | 108°C | 70–80% |

Q. How do structural modifications (e.g., substituents on pyrazole or piperidine) affect bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Pyrazole substitution : Methyl groups at the 1-position enhance metabolic stability by reducing oxidative degradation .

- Piperidine ring : Conformational flexibility in the piperidine moiety influences binding affinity to targets like kinase enzymes .

- Electron-withdrawing groups on the pyrimidine ring improve solubility but may reduce membrane permeability .

Q. How can contradictory data in synthetic protocols (e.g., variable yields) be resolved?

Contradictions often arise from:

- Impurity profiles : Side products (e.g., unreacted morpholine derivatives) may skew yield calculations. HPLC purity checks are critical .

- Scaling effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., excess formaldehyde to compensate for volatility) .

- Crystallization efficiency : Ethanol purity (95% vs. absolute) impacts crystal lattice formation and final yield .

Methodological Notes

- Synthetic reproducibility : Always validate reaction conditions with control experiments (e.g., TLC monitoring).

- Data interpretation : Use computational tools (e.g., molecular docking) to rationalize SAR trends observed in vitro .

- Safety : Handle morpholine and formaldehyde under fume hoods due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.